molecular formula C8H9BClO B12517058 [(3-Chloro-4-methylphenyl)methyl](hydroxy)boranyl CAS No. 718642-17-2

[(3-Chloro-4-methylphenyl)methyl](hydroxy)boranyl

Katalognummer: B12517058
CAS-Nummer: 718642-17-2
Molekulargewicht: 167.42 g/mol
InChI-Schlüssel: BBQYHGKHGZGVRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-4-methylphenyl)methylboranyl is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a boron atom bonded to a hydroxyl group and a 3-chloro-4-methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of (3-Chloro-4-methylphenyl)methylboranyl may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-methylphenyl)methylboranyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronates, and substituted phenyl compounds. These products have diverse applications in organic synthesis and material science .

Wirkmechanismus

The mechanism of action of (3-Chloro-4-methylphenyl)methylboranyl involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

(3-Chloro-4-methylphenyl)methylboranyl can be compared with other similar compounds, such as:

The uniqueness of (3-Chloro-4-methylphenyl)methylboranyl lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological applications .

Eigenschaften

CAS-Nummer

718642-17-2

Molekularformel

C8H9BClO

Molekulargewicht

167.42 g/mol

InChI

InChI=1S/C8H9BClO/c1-6-2-3-7(5-9-11)4-8(6)10/h2-4,11H,5H2,1H3

InChI-Schlüssel

BBQYHGKHGZGVRE-UHFFFAOYSA-N

Kanonische SMILES

[B](CC1=CC(=C(C=C1)C)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.